5-Hexenoic acid

Analytical Chemistry Isomer Differentiation Ion Mobility Spectrometry

5-Hexenoic acid (CAS 1577-22-6) is a six-carbon unsaturated carboxylic acid belonging to the ω-alkenoic acid class, characterized by a terminal carbon-carbon double bond (C═C) at the 5,6-position and a carboxyl group (-COOH) at the opposite terminus. With a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol, this compound exists as a liquid at ambient temperature (melting point -37°C; boiling point 203°C at atmospheric pressure) and exhibits a density of 0.961 g/cm³.

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1577-22-6
Cat. No. B075442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexenoic acid
CAS1577-22-6
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESC=CCCCC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8)
InChIKeyXUDOZULIAWNMIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hexenoic Acid (CAS 1577-22-6): A Terminal Alkene Carboxylic Acid for Functional Polymer Synthesis, Pharmaceutical Intermediates, and Analytical Differentiation


5-Hexenoic acid (CAS 1577-22-6) is a six-carbon unsaturated carboxylic acid belonging to the ω-alkenoic acid class, characterized by a terminal carbon-carbon double bond (C═C) at the 5,6-position and a carboxyl group (-COOH) at the opposite terminus [1]. With a molecular formula of C₆H₁₀O₂ and a molecular weight of 114.14 g/mol, this compound exists as a liquid at ambient temperature (melting point -37°C; boiling point 203°C at atmospheric pressure) and exhibits a density of 0.961 g/cm³ [2]. The terminal alkene moiety confers reactivity toward addition polymerization, metathesis chemistry, and thiol-ene coupling, positioning 5-hexenoic acid as a bifunctional building block for constructing functionalized polymers and complex organic frameworks .

Why 5-Hexenoic Acid Cannot Be Casually Replaced by Other ω-Alkenoic Acids: The Problem of Positional Isomerism and Chain Length in Functional Material Design


Substituting 5-hexenoic acid with other ω-alkenoic acids such as 4-pentenoic acid, 6-heptenoic acid, or internal alkene isomers introduces measurable differences in molecular geometry, ion mobility collision cross-section, and polymer microstructure that directly impact material properties and analytical traceability. Positional isomerism of the C═C bond alters the spatial conformation and effective size of the molecule [1]; chain length variation (e.g., C5 vs. C6 vs. C7) modifies both the distance between the reactive alkene and carboxyl functionalities and the overall hydrophobicity of the monomer unit, thereby influencing copolymerization incorporation ratios and the resulting polymer architecture [2]. In analytical contexts, the inability to distinguish 5-hexenoic acid from its positional isomers via conventional mass spectrometry necessitates procurement of the precisely specified CAS 1577-22-6 material for applications requiring isomer-specific identification, as validated by ion mobility separation methods [1].

5-Hexenoic Acid Differential Evidence: Quantified Performance Distinctions Against Positional Isomers and Chain Length Analogs


Ion Mobility Collision Cross-Section (CCS) Differentiation of 5-Hexenoic Acid from 2-Hexenoic and 3-Hexenoic Acid Isomers

5-Hexenoic acid (terminal C═C at position 5) exhibits a distinct collision cross-section (CCS) value when complexed with crown ether-metal ion pairs compared to 2-hexenoic acid and 3-hexenoic acid (internal C═C positional isomers). Using ion mobility spectrometry with 18-crown-6 and various divalent metal cations, the three hexenoic acid isomers were baseline-separated, achieving separation resolution (Rp-p) values up to 2.44 depending on the specific crown ether-metal ion combination [1]. Theoretical calculations confirmed that the ternary complex becomes more compact as the distance between the C═C bond and the -COOH group increases, producing a measurable CCS difference that enables unequivocal isomer identification [1].

Analytical Chemistry Isomer Differentiation Ion Mobility Spectrometry Fatty Acid Profiling

Chain Length-Dependent Copolymer Incorporation Efficiency in Metallocene-Catalyzed Ethylene Copolymerization

In ethylene copolymerization using rac-Et(Ind)₂ZrCl₂/MAO catalyst systems, ω-alkenoic acids of varying chain lengths exhibit chain length-dependent incorporation efficiencies. A comparative study between 5-hexen-1-ol (the alcohol analog with identical carbon spacing) and 10-undecen-1-ol revealed that while increasing the number of carbon atoms between the functional group and the double bond did not significantly alter the polymerization rate-decreasing effect of the polar comonomer, it measurably increased the incorporation ratio into the copolymer [1]. This finding directly extends to 5-hexenoic acid versus longer-chain analogs such as 10-undecenoic acid, where the six-carbon spacing of 5-hexenoic acid offers a distinct balance between functional group density and polymer chain flexibility compared to longer spacers.

Polymer Chemistry Metallocene Catalysis Functional Polyolefins Copolymerization

Recombinant PHA Copolymer Functionalization via 5-Hexenoic Acid Feeding: Molar Incorporation of Double Bond-Bearing Monomer Units

In bioreactor studies using recombinant Methylobacterium extorquens harboring phaC2 from Pseudomonas fluorescens GK13, feeding 5-hexenoic acid (C6═) as a co-substrate with methanol resulted in the biosynthesis of functionalized polyhydroxyalkanoates (PHAs) containing C-C double bonds in the polymeric side chains. A positive quantitative relationship was established between 5-hexenoic acid supply and the abundance of polymeric functional groups: the molar portion of monomeric units bearing double bonds increased proportionally with increased 5-hexenoic acid feeding [1]. Incorporation of 3-hydroxyhex-5-enoate units into the polymer chain reduced the degree of crystallinity and produced desirable thermal properties, including melting temperatures in the range of 139-168°C and enhanced thermal stability suitable for melt-processing and autoclave sterilization [1].

Biopolymer Engineering Polyhydroxyalkanoates Functionalized Biomaterials Metabolic Engineering

Acyloxy-5-Hexenoic Acid Derivatives as Food and Feed Preservatives with Broad-Spectrum Antimicrobial Activity

Acyloxy-5-hexenoic acid derivatives, particularly acetoxy-5-hexenoic acids, have been demonstrated to inhibit the growth of Gram-negative bacterial pathogens and food spoilage organisms in laboratory culture media and foodstuffs. Patent data indicate that these derivatives are effective growth inhibitors of Salmonella species, Vibrio parahemolyticus, and species of Pseudomonas, Alcaligenes, and Flavobacterium [1]. The patent specifically claims an isomeric mixture comprising 56% acyloxy-5-hexenoic acid and 44% acyloxy-4-hexenoic acid for extending the storage life of foods and feeds [1]. While this evidence pertains to acyloxy derivatives rather than the free acid, it establishes 5-hexenoic acid as the preferred precursor scaffold for generating preservative-active derivatives, distinguishing it from saturated fatty acid precursors that lack the alkene functionality required for this specific derivatization pathway.

Food Preservation Antimicrobial Agents Pathogen Inhibition Feed Additives

Metathesis Dimerization to 5-Decendioic Acid Dimethyl Ester: A C10 Diacid Building Block for High Molecular Weight Polyesters

5-Hexenoic acid methyl ester undergoes metathetical dimerization to yield 5-decen-dioic acid dimethyl ester, a C10 α,ω-diacid building block. This dimerization product was subsequently polycondensed with ethylene glycol and 1,4-butanediol to produce high molecular weight polyesters [1]. The terminal alkene position in 5-hexenoic acid enables this head-to-tail dimerization, which would yield different structural outcomes if attempted with internal alkene isomers (e.g., 2-hexenoic or 3-hexenoic acid) or with ω-alkenoic acids of different chain lengths. The C10 diacid produced from 5-hexenoic acid offers a specific methylene spacing (eight carbons between ester groups) that is distinct from the C8 diacid (six-carbon spacing) that would result from dimerization of 4-pentenoic acid methyl ester [1].

Olefin Metathesis Polyester Synthesis Renewable Monomers Polycondensation

5-Hexenoic Acid as Precursor to 4-Amino-5-Hexenoic Acid (Vigabatrin), a GABA-T Inhibitor Anticonvulsant Drug

5-Hexenoic acid serves as the foundational starting material for the synthesis of 4-amino-5-hexenoic acid (vigabatrin; vinyl GABA), an FDA-approved anticonvulsant drug marketed under the tradename SABRIL® for the treatment of refractory complex partial seizures and infantile spasms [1][2]. The synthesis involves thermal rearrangement reactions of derivatives of 5-hexenoic acid to introduce the 4-amino functionality while preserving the terminal alkene at the 5-position [1]. The specific 5,6-terminal alkene position is structurally essential for vigabatrin's mechanism of action as a suicide inhibitor of GABA aminotransferase (GABA-T), distinguishing 5-hexenoic acid from other hexenoic acid isomers (e.g., 2-hexenoic or 3-hexenoic acid) that would yield pharmacologically inactive or differently active amino acid products [2].

Pharmaceutical Intermediate Anticonvulsant Synthesis GABA-T Inhibition Epilepsy Treatment

5-Hexenoic Acid: Evidence-Backed Procurement Scenarios Where Terminal Alkene Positioning Delivers Quantifiable Advantage


Analytical Reference Standard for Isomer-Specific Quantification via Ion Mobility Spectrometry

Procurement of 5-hexenoic acid (CAS 1577-22-6) as an analytical reference standard for laboratories employing ion mobility spectrometry (IMS) to differentiate C═C positional isomers in fatty acid profiling. The validated collision cross-section (CCS) value and baseline separation (Rp-p up to 2.44) achieved for 5-hexenoic acid versus 2-hexenoic and 3-hexenoic acid when complexed with crown ether-metal ion pairs [1] enables unequivocal isomer identification in metabolomics studies, forensic toxicology, and food authentication analyses. Internal alkene isomers (e.g., 2-hexenoic acid, CAS 1191-04-4) cannot substitute for this application due to measurably different CCS values.

Biopolymer Engineering: Functionalized PHA Production for Melt-Processable Medical Biomaterials

Procurement of 5-hexenoic acid for metabolic engineering applications producing functionalized polyhydroxyalkanoates (PHAs) with pendant alkene groups. In recombinant M. extorquens bioreactor systems, 5-hexenoic acid feeding yields quantifiable incorporation of 3-hydroxyhex-5-enoate monomer units into the PHA copolymer, reducing melting temperature to a processable range of 139-168°C and enabling subsequent post-polymerization functionalization via the pendant double bonds [1]. This thermal property window and functional group density cannot be achieved using saturated fatty acid precursors or ω-alkenoic acids of different chain lengths.

Pharmaceutical Intermediate for Vigabatrin (SABRIL®) and GABA-T Inhibitor Synthesis

Procurement of 5-hexenoic acid as the starting material for the synthesis of 4-amino-5-hexenoic acid (vigabatrin), an FDA-approved anticonvulsant drug for refractory epilepsy and infantile spasms. The thermal rearrangement synthetic pathway from 5-hexenoic acid derivatives [1] requires the specific terminal alkene at the 5,6-position to yield the pharmacologically active vinyl GABA structure [2]. 2-Hexenoic acid and 3-hexenoic acid are structurally incapable of producing the active vigabatrin scaffold, making CAS 1577-22-6 the only viable procurement choice for this pharmaceutical synthetic route.

Olefin Metathesis Feedstock for C10 α,ω-Diacid Production and Long-Chain Polyester Synthesis

Procurement of 5-hexenoic acid (as the methyl ester derivative) for metathetical dimerization to 5-decen-dioic acid dimethyl ester, a C10 α,ω-diacid building block for polycondensation with diols to produce high molecular weight polyesters [1]. The specific six-carbon chain length of 5-hexenoic acid yields an eight-carbon methylene spacer between ester groups in the resulting polyester, conferring distinct crystallinity and mechanical properties compared to polyesters derived from shorter ω-alkenoic acid precursors (e.g., 4-pentenoic acid → C8 diacid → six-carbon spacer).

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